N-demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-2'-(phenylmethylcarbonate) Erythromycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-2’-(phenylmethylcarbonate) Erythromycin is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is an intermediate useful in the synthesis of N-Demethyl-N-formylclarithromycin, which is an impurity of the semi-synthetic macrolide antibiotic Clarithromycin. The molecular formula of this compound is C53H79NO17, and it has a molecular weight of 1002.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-2’-(phenylmethylcarbonate) Erythromycin involves multiple steps, including the protection and deprotection of functional groups, as well as selective methylation and demethylation reactions. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-2’-(phenylmethylcarbonate) Erythromycin undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, alcohols
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce demethylated or deoxygenated products.
Scientific Research Applications
N-demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-2’-(phenylmethylcarbonate) Erythromycin has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other macrolide antibiotics and related compounds.
Biology: Studied for its potential effects on bacterial growth and resistance mechanisms.
Medicine: Investigated for its potential therapeutic applications and as a reference standard in pharmaceutical research.
Industry: Utilized in the development of new antibiotics and other bioactive compounds.
Mechanism of Action
The mechanism of action of N-demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-2’-(phenylmethylcarbonate) Erythromycin involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This compound binds to the 50S subunit of the bacterial ribosome, preventing the translocation of peptides and ultimately leading to bacterial cell death. The molecular targets and pathways involved include the inhibition of peptidyl transferase activity and the disruption of ribosomal function.
Comparison with Similar Compounds
Similar Compounds
Erythromycin: The parent compound, a widely used macrolide antibiotic.
Clarithromycin: A semi-synthetic derivative of erythromycin with improved pharmacokinetic properties.
Azithromycin: Another macrolide antibiotic with a broader spectrum of activity and longer half-life.
Uniqueness
N-demethyl-6-O-methyl-N-[(phenylmethoxy)carbonyl]-2’-(phenylmethylcarbonate) Erythromycin is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications may enhance its stability, solubility, and bioavailability compared to other macrolide antibiotics.
Properties
Molecular Formula |
C53H79NO17 |
---|---|
Molecular Weight |
1002.2 g/mol |
IUPAC Name |
benzyl [(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyl-4-[methyl(phenylmethoxycarbonyl)amino]oxan-3-yl] carbonate |
InChI |
InChI=1S/C53H79NO17/c1-14-39-53(10,61)44(56)32(4)41(55)30(2)26-52(9,63-13)46(33(5)42(34(6)47(58)68-39)69-40-27-51(8,62-12)45(57)35(7)67-40)71-48-43(70-50(60)65-29-37-23-19-16-20-24-37)38(25-31(3)66-48)54(11)49(59)64-28-36-21-17-15-18-22-36/h15-24,30-35,38-40,42-46,48,56-57,61H,14,25-29H2,1-13H3/t30-,31-,32+,33+,34-,35+,38+,39-,40+,42+,43-,44-,45+,46-,48+,51-,52-,53-/m1/s1 |
InChI Key |
NONBFTKLNAJHMX-SVOUBFAFSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C(=O)OCC4=CC=CC=C4)OC(=O)OCC5=CC=CC=C5)(C)OC)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C(=O)OCC4=CC=CC=C4)OC(=O)OCC5=CC=CC=C5)(C)OC)C)C)O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.